molecular formula C16H20N2O4 B7351213 N-[(3R,4R)-4-methoxyoxan-3-yl]-2-(3-oxo-1H-isoindol-2-yl)acetamide

N-[(3R,4R)-4-methoxyoxan-3-yl]-2-(3-oxo-1H-isoindol-2-yl)acetamide

Cat. No. B7351213
M. Wt: 304.34 g/mol
InChI Key: VNGOBDDRRQJLKP-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3R,4R)-4-methoxyoxan-3-yl]-2-(3-oxo-1H-isoindol-2-yl)acetamide, also known as MOIA, is a chemical compound that has been synthesized for scientific research purposes. MOIA has been found to have potential applications in various fields, including pharmacology, biochemistry, and neuroscience.

Mechanism of Action

The exact mechanism of action of N-[(3R,4R)-4-methoxyoxan-3-yl]-2-(3-oxo-1H-isoindol-2-yl)acetamide is not fully understood. However, it has been proposed that this compound interacts with certain receptors in the brain and modulates their activity. This compound has been shown to bind to the GABA-A receptor and increase its activity, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce seizure activity and protect against neuronal damage. This compound has also been found to increase the release of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-[(3R,4R)-4-methoxyoxan-3-yl]-2-(3-oxo-1H-isoindol-2-yl)acetamide has several advantages for lab experiments. It is a relatively simple molecule to synthesize and is readily available. This compound has also been found to be stable under a variety of conditions, which makes it suitable for use in various assays. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-[(3R,4R)-4-methoxyoxan-3-yl]-2-(3-oxo-1H-isoindol-2-yl)acetamide. One area of interest is the development of this compound-based drugs for the treatment of epilepsy and other neurological disorders. Another area of research is the study of this compound's interactions with other receptors in the brain, which may provide insights into its mechanism of action. Additionally, this compound may have potential applications in drug discovery and protein-protein interaction studies.

Synthesis Methods

The synthesis of N-[(3R,4R)-4-methoxyoxan-3-yl]-2-(3-oxo-1H-isoindol-2-yl)acetamide involves the reaction of 3,4-dimethoxybenzaldehyde with (R)-3-amino-1,2-propanediol in the presence of acetic acid and sodium cyanoborohydride. The resulting intermediate is then reacted with isatin to produce this compound. The synthesis method has been optimized to yield high purity and yield of this compound.

Scientific Research Applications

N-[(3R,4R)-4-methoxyoxan-3-yl]-2-(3-oxo-1H-isoindol-2-yl)acetamide has been found to have potential applications in various fields of scientific research. In pharmacology, this compound has been shown to have anticonvulsant and neuroprotective effects in animal models. In biochemistry, this compound has been used as a probe to study the binding sites of certain proteins. In neuroscience, this compound has been found to modulate the activity of certain neurotransmitter receptors.

properties

IUPAC Name

N-[(3R,4R)-4-methoxyoxan-3-yl]-2-(3-oxo-1H-isoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-21-14-6-7-22-10-13(14)17-15(19)9-18-8-11-4-2-3-5-12(11)16(18)20/h2-5,13-14H,6-10H2,1H3,(H,17,19)/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGOBDDRRQJLKP-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCOCC1NC(=O)CN2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCOC[C@H]1NC(=O)CN2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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